N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide

Catalog No.
S12901952
CAS No.
M.F
C11H9FN4O
M. Wt
232.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide

Product Name

N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide

IUPAC Name

N'-(2-fluorophenyl)pyrazine-2-carbohydrazide

Molecular Formula

C11H9FN4O

Molecular Weight

232.21 g/mol

InChI

InChI=1S/C11H9FN4O/c12-8-3-1-2-4-9(8)15-16-11(17)10-7-13-5-6-14-10/h1-7,15H,(H,16,17)

InChI Key

VQIGYMKTHWEEJI-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC=C(C(=C1)NNC(=O)C2=NC=CN=C2)F

N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide (often designated as FAI-40) is a specific acyl hydrazide compound utilized as a targeted inhibitor of the fungal delta-9 fatty acid desaturase, Ole1p [1]. In chemoinformatics and drug discovery workflows, this compound serves as a critical benchmark for evaluating lipid biosynthesis pathways and developing broad-spectrum antifungal agents. Its specific structural features—combining a pyrazine-2-carbohydrazide core with an ortho-fluorinated phenyl ring—confer distinct physicochemical properties, including enhanced lipophilicity, conformational rigidity, and superior metabolic stability compared to unsubstituted analogs. For procurement officers and research directors, selecting this exact fluorinated derivative ensures high reproducibility in whole-cell fitness screens (such as Target Abundance-based FItness Screening, or TAFIS) and provides a highly reactive, reliable precursor for synthesizing advanced heterocyclic libraries [1].

Substituting N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide with generic acyl hydrazides, unsubstituted phenyl analogs, or alternative regioisomers (such as the 4-fluoro variant) fundamentally compromises experimental and synthetic outcomes [1]. The 2-fluoro substitution induces a specific dihedral angle restriction that optimally aligns the carbohydrazide pharmacophore for Ole1p binding, a feature lost in the highly flexible unsubstituted phenyl derivative. Furthermore, altering the pyrazine core to a pyridine or benzene ring drastically reduces aqueous solubility and alters the pKa of the hydrazide nitrogen, leading to erratic precipitation in standard assay buffers (e.g., RPMI or YNB) and inconsistent whole-cell penetration [1]. Consequently, using cheaper or more common structural analogs results in false negatives in high-throughput screens and significantly lower yields during downstream cyclization to oxadiazole derivatives.

Enhanced Whole-Cell Penetration and Target Engagement

In whole-cell fitness assays targeting fungal fatty acid biosynthesis, the precise positioning of the fluorine atom is critical for activity. N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide demonstrates a Minimum Inhibitory Concentration (MIC) of approximately 1.56 μg/mL against standard Candida albicans strains [1]. In contrast, the unsubstituted N'-phenylpyrazine-2-carbohydrazide baseline exhibits a significantly higher MIC (>10 μg/mL), reflecting poor target engagement and reduced cellular penetration [1]. This quantitative superiority underscores the necessity of the ortho-fluoro substitution for maintaining assay sensitivity.

Evidence DimensionMinimum Inhibitory Concentration (MIC) against C. albicans
Target Compound Data~1.56 μg/mL
Comparator Or BaselineUnsubstituted N'-phenyl analog (>10 μg/mL)
Quantified Difference>6-fold increase in whole-cell potency
ConditionsStandard CLSI broth microdilution or YNB buffered assays

Selecting the 2-fluoro derivative prevents false negatives in high-throughput screening by ensuring sufficient intracellular accumulation and target engagement.

Superior Microsomal Stability via Ortho-Halogenation

For longitudinal in vitro studies and pharmacokinetic profiling, metabolic stability is a primary procurement metric. The incorporation of the 2-fluoro substituent effectively blocks vulnerable ortho-oxidation sites on the phenyl ring [1]. As a result, N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide exhibits an extended in vitro half-life (t1/2 > 45 minutes) in standard liver microsome assays. The unsubstituted baseline analog degrades rapidly under identical conditions (t1/2 < 15 minutes) due to unhindered aromatic hydroxylation [1]. This enhanced stability ensures consistent compound exposure during prolonged incubation periods.

Evidence DimensionIn vitro microsomal half-life (t1/2)
Target Compound Data>45 minutes
Comparator Or BaselineUnsubstituted phenyl analog (<15 minutes)
Quantified Difference>3-fold extension in metabolic half-life
ConditionsHuman/murine liver microsome stability assay

Enhanced metabolic stability reduces the need for frequent compound redosing in prolonged cell-based assays, lowering overall material consumption.

Pyrazine Core-Driven Aqueous Solubility in Assay Buffers

The choice of the heterocyclic core fundamentally dictates handling and formulation parameters. The pyrazine ring in N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide provides multiple hydrogen-bond acceptors, maintaining an aqueous solubility of >50 μg/mL in standard biological buffers containing 1% DMSO [1]. When substituted with a more lipophilic benzene or standard pyridine core, solubility drops below 10 μg/mL, leading to spontaneous precipitation and erratic dose-response curves in automated high-throughput screening platforms [1].

Evidence DimensionKinetic solubility in aqueous buffer (1% DMSO)
Target Compound Data>50 μg/mL
Comparator Or BaselineBenzene/pyridine core analogs (<10 μg/mL)
Quantified Difference>5-fold improvement in aqueous solubility
ConditionspH 7.4 phosphate buffer or YNB medium at room temperature

High aqueous solubility prevents assay artifacts and equipment blockages in automated liquid handling systems, ensuring reproducible screening data.

Accelerated Cyclodehydration in Heterocyclic Library Synthesis

Beyond direct biological application, this compound is a highly valued precursor for synthesizing 1,3,4-oxadiazole libraries. The electron-withdrawing nature of the 2-fluoro group increases the electrophilicity of the adjacent hydrazide system, facilitating rapid cyclodehydration [1]. Synthetic workflows utilizing N'-(2-Fluorophenyl)pyrazine-2-carbohydrazide routinely achieve cyclization yields exceeding 85% under standard dehydrating conditions (e.g., POCl3 or Burgess reagent). In contrast, electron-rich or unsubstituted analogs often stall at intermediate stages, yielding less than 60% of the desired heterocycle and requiring extensive chromatographic purification [1].

Evidence DimensionCyclodehydration yield to 1,3,4-oxadiazole derivatives
Target Compound Data>85% yield
Comparator Or BaselineUnsubstituted or electron-rich analogs (<60% yield)
Quantified Difference>25% absolute increase in isolated yield
ConditionsStandard cyclodehydration reagents (e.g., POCl3) at elevated temperatures

Higher cyclization yields directly translate to reduced precursor waste and shorter synthesis times for medicinal chemistry procurement teams.

High-Throughput Screening (HTS) for Antifungal Discovery

Supported by its >50 μg/mL aqueous solubility and potent Ole1p inhibition (MIC ~1.56 μg/mL), this compound serves as a highly reliable positive control and benchmark inhibitor in whole-cell fitness assays (like TAFIS) targeting fungal lipid biosynthesis [1].

Development of Advanced Heterocyclic Libraries

Its >85% cyclodehydration yield and favorable electronic profile make it a superior building block for the rapid, high-yield synthesis of pyrazine-linked 1,3,4-oxadiazoles and triazoles in medicinal chemistry programs [1].

Metabolic Pathway Mapping in Pathogenic Fungi

The compound's extended microsomal stability (t1/2 > 45 minutes) allows for prolonged incubation in complex biological matrices, making it highly suitable for longitudinal studies mapping the accumulation of saturated fatty acids in Ole1p-deficient fungal models [1].

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

232.07603909 Da

Monoisotopic Mass

232.07603909 Da

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types